molecular formula C16H17N3O4S B6421951 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- CAS No. 89565-40-2

3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]-

Cat. No.: B6421951
CAS No.: 89565-40-2
M. Wt: 347.4 g/mol
InChI Key: CACHOZLAEHUYSX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- is a chemical compound known for its diverse applications in scientific research. This compound features a pyridinecarboxamide core with a morpholinylsulfonylphenyl substituent, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- typically involves the reaction of 3-pyridinecarboxylic acid with 4-(4-morpholinylsulfonyl)aniline. The reaction is carried out under controlled conditions, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxamide: A simpler analog with a pyridinecarboxamide core.

    N-Benzyl-4-chloro-2-pyridinecarboxamide: A derivative with a benzyl and chloro substituent.

    N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide: A compound with a piperidinyl substituent.

Uniqueness

3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]- is unique due to its morpholinylsulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(13-2-1-7-17-12-13)18-14-3-5-15(6-4-14)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACHOZLAEHUYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351482
Record name 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89565-40-2
Record name 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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